molecular formula C9H5FO3 B2371277 5-Fluorobenzofuran-7-carboxylic acid CAS No. 1388021-03-1

5-Fluorobenzofuran-7-carboxylic acid

Cat. No.: B2371277
CAS No.: 1388021-03-1
M. Wt: 180.134
InChI Key: WSJRATHUSPTLAI-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H5FO3 It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced forms.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the fluorine and carboxylic acid groups.

    5-Fluorobenzofuran: A derivative with only the fluorine atom at the 5-position.

    Benzofuran-7-carboxylic acid: A derivative with only the carboxylic acid group at the 7-position.

Uniqueness: 5-Fluorobenzofuran-7-carboxylic acid is unique due to the combined presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJRATHUSPTLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388021-03-1
Record name 5-fluoro-1-benzofuran-7-carboxylic acid
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